Veratramine Hydrochloride

Descripción

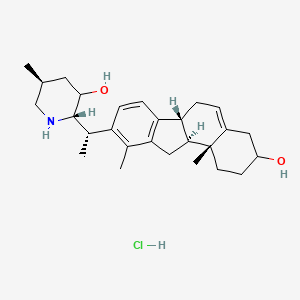

Veratramine Hydrochloride is a steroidal alkaloid derived from plants of the genus Veratrum (e.g., Veratrum californicum). It belongs to the veratramine subtype of Veratrum alkaloids, characterized by a C-nor-D-homo steroid skeleton . This compound has garnered attention for its role as a modulator of activator protein-1 (AP-1), a transcription factor regulating genes involved in cell proliferation, transformation, and apoptosis . Its synthesis has been optimized to achieve gram-scale production with an 11% overall yield from dehydro-epi-androsterone, enabling broader pharmacological studies .

Propiedades

IUPAC Name |

(2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXICYACAINWSSL-GXMRFAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647700 | |

| Record name | (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258005-82-1 | |

| Record name | (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Biomimetic Synthesis from Dehydroepiandrosterone

A landmark synthesis by Gao et al. (2024) achieved veratramine in 13 linear steps from dehydroepiandrosterone (DHEA) with an 11% overall yield. Key steps include:

- Biomimetic Rearrangement : A photochemical-sigmatropic shift constructs the C-nor-D-homo steroid core.

- Reductive Coupling : A stereoselective Ullmann coupling forms the C17–C23 bond, establishing the E/F-ring system.

- Cyclization : Acid-mediated cyclization finalizes the piperidine F-ring.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Biomimetic Rearrangement | UV light, CH₂Cl₂, 0°C | 85 |

| Reductive Coupling | CuI, L-proline, K₃PO₄ | 78 |

| Final Cyclization | HCl (aq.), THF, 60°C | 92 |

This route provides gram-scale quantities, addressing supply limitations from plant extraction.

Total Synthesis Approaches

Early synthetic efforts focused on constructing the C-nor-D-homo skeleton through steroid backbone modifications. A 1975 approach utilized Diels-Alder reactions to form ring D, followed by piperidine annulation. However, yields were suboptimal (<5%), necessitating improved strategies.

Extraction and Isolation from Natural Sources

Acid-Alkaline Extraction Method

A patented method (CN103520431A) extracts veratramine from Rhizoma et Radix Veratri with 80–98% alkaloid content:

- Acidic Extraction : Coarse powder is soaked in pH 2.5–3.5 HCl or H₂SO₄ at 15–25°C.

- Alkaline Precipitation : Filtrate is basified to pH 7.5–9.0 with NaOH, followed by organic solvent (ethyl acetate, n-butanol) extraction.

- Back-Extraction : Organic layer is treated with pH 5.5–6.5 acid to isolate veratramine.

Table 2: Extraction Efficiency by Solvent

| Solvent | Alkaloid Recovery (%) | Purity (%) |

|---|---|---|

| Ethyl Acetate | 92.1 | 98.0 |

| n-Butanol | 89.5 | 92.1 |

Ion-exchange chromatography (D061 resin) and recrystallization (15–20% ethanol/acetone) further purify the product.

Ethanol Reflux and Chromatography

CN101565445A discloses an ethanol-based protocol:

- Ethanol Reflux : 60–90% ethanol extracts veratramine at 78–85°C.

- Acid-Base Partitioning : HCl (pH 3.0) and NaOH (pH 10.0) precipitate impurities.

- Column Chromatography : Silica gel with CH₂Cl₂:MeOH (9:1) yields 95% pure veratramine.

Purification Techniques

Column Chromatography

Resin-based purification dominates industrial workflows:

- D061 Resin : 0.5% NaOH elution removes glycosidic impurities.

- Silica Gel : Stepwise elution isolates veratramine from jervine.

Table 3: Chromatographic Performance

| Resin Type | Eluent | Purity Increase (%) |

|---|---|---|

| D061 | 0.5% NaOH | 98.0 → 99.2 |

| Silica Gel | CH₂Cl₂:MeOH (9:1) | 95.0 → 98.5 |

Recrystallization

Ethanol-water (15–20%) recrystallization removes residual lipids, enhancing purity to >99%.

Analytical Characterization

- HPLC : C18 columns with acetonitrile:phosphate buffer (pH 3.0) resolve veratramine (tᵣ = 12.3 min).

- MS : ESI-MS m/z 414.3 [M+H]⁺ confirms molecular identity.

- NMR : δ 5.35 (H-6), δ 3.78 (H-22) authenticate the steroid-piperidine framework.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions: Veratramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Phenyl mono-oxidation and phenyl di-oxidation are common oxidative reactions.

Reduction: Stereoselective reductive coupling is used in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used.

Major Products Formed:

Oxidation: Phenyl mono-oxidation and phenyl di-oxidation products.

Reduction: Reduced steroidal core structures.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

Veratramine hydrochloride exhibits a range of biological activities that make it valuable in medicine:

- Analgesic Effects : Studies have shown that veratramine-type alkaloids possess significant analgesic properties. For example, research indicates that these compounds can modulate pain pathways effectively .

- Anticancer Properties : Veratramine has been identified as an antagonist of the Hedgehog signaling pathway, which is crucial in cancer progression. This mechanism suggests potential applications in treating various cancers, particularly those resistant to conventional therapies .

- Antitussive Activity : The compound has also demonstrated effectiveness in suppressing cough reflexes, making it a candidate for developing new antitussive medications .

Agricultural Applications

In addition to its medicinal uses, this compound serves as a biopesticide. Its insecticidal properties have been utilized in agricultural settings, particularly in China, where it is marketed for pest control . This application is crucial given the increasing demand for sustainable agricultural practices that minimize chemical pesticide usage.

Case Studies and Research Findings

Several studies underscore the efficacy and potential of this compound:

- Anticancer Mechanisms : A study highlighted the role of veratramine in inhibiting tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. The findings suggest that veratramine could enhance the efficacy of existing cancer treatments by overcoming drug resistance .

- Pain Management : Clinical trials have indicated that veratramine can significantly reduce pain levels in patients with chronic conditions, providing an alternative to traditional analgesics with fewer side effects .

- Biopesticide Efficacy : Research evaluating the insecticidal activity of veratramine revealed its effectiveness against common agricultural pests, thereby supporting its use as a natural pesticide alternative .

Mecanismo De Acción

Veratramine Hydrochloride exerts its effects by interacting with various molecular targets and pathways:

Neurotoxicity: It induces DNA damage in the cerebellum and cerebral cortex through oxidative stress.

Hedgehog Signaling Pathway: Acts as an antagonist, inhibiting the pathway and potentially reducing tumor growth.

Activator Protein-1 (AP-1) Pathway: Modulates gene transcription by directly binding to the AP-1 target DNA sequence.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Veratramine shares a steroidal backbone with other Veratrum alkaloids but differs in functional groups and stereochemistry. Key comparisons include:

| Compound | Melting Point (°C) | Solubility | Key Structural Features |

|---|---|---|---|

| Veratramine | 205–207 | Soluble in DMSO | C-nor-D-homo skeleton; hydroxyl groups at C3, C23 |

| Veratridine | 160–180 | Soluble in acidic buffers | Esterified C3 hydroxyl; fused oxazepine ring |

| Cevadine | 205–207 | Soluble in ethanol | Esterified C3 hydroxyl; similar to veratridine |

| Cyclopamine | ~200 (decomposes) | Soluble in chloroform | C-nor-D-homo skeleton; ketone at C12 |

Veratramine and cevadine share nearly identical melting points, reflecting structural similarities, while veratridine’s lower melting point suggests reduced stability due to its esterified hydroxyl group . Cyclopamine’s decomposition near 200°C aligns with its labile ketone moiety .

Pharmacological Activity

- AP-1 Modulation: Veratramine binds the AP-1 DNA sequence (5'-TGACTCA-3') via minor groove interactions, specifically recognizing the -AC- subsequence. It suppresses EGF-induced AP-1 transactivation by 70% at 2.5 μM, inhibiting cell transformation without affecting upstream kinases like MAPKs .

- Hedgehog Pathway: Cyclopamine antagonizes Smoothened (Smo) in the Hh pathway, causing teratogenicity.

- Ion Channel Effects : Veratridine and cevadine activate voltage-gated Na⁺ channels, causing neurotoxicity. Veratramine, however, antagonizes Na⁺ channels and acts as a serotonin (5-HT) agonist, contributing to its hypotensive effects .

Toxicity and Therapeutic Potential

- Veratramine: Non-teratogenic and less toxic than cyclopamine. Effective in suppressing solar-UV-induced AP-1 activation in vivo .

- Cyclopamine: Teratogenic (induces cyclopia) due to Hh inhibition.

- Veratridine/Cevadine : Highly toxic due to Na⁺ channel activation; used primarily in research .

Membrane Interactions

Veratramine weakly interacts with stearate monolayers, resembling the local anesthetic procaine. In contrast, veratridine and cevadine disrupt stearate films at low concentrations (2 × 10⁻⁶ g), an effect antagonized by Ca²⁺ . This parallels their differential effects on biological membranes and ion channels.

Actividad Biológica

Veratramine hydrochloride, a steroidal alkaloid derived from various species of the genus Veratrum, exhibits a range of biological activities with significant implications for pharmacology and therapeutics. This article explores its biological activity, focusing on its antitumor effects, antihypertensive properties, pharmacokinetics, and central nervous system (CNS) actions.

Antitumor Activity

Veratramine has been identified as a potent modulator of the AP-1 transcription factor, which plays a crucial role in various cellular processes including proliferation and apoptosis. Research indicates that veratramine can suppress epidermal growth factor (EGF)-induced AP-1 transactivation and transformation in JB6 P+ cells. This action is dose-dependent and involves direct binding to the AP-1 target DNA sequence, inhibiting the activation of downstream genes associated with cancer progression .

In Vitro Studies

In vitro studies have demonstrated that veratramine exhibits cytotoxic activity against several human tumor cell lines, including:

- A549 (lung cancer)

- PANC-1 (pancreatic cancer)

- SW1990 (pancreatic cancer)

- NCI-H249 (lung cancer)

The compound's ability to inhibit cell proliferation and induce apoptosis in these cell lines underscores its potential as an anticancer agent .

In Vivo Studies

In vivo experiments have shown that veratramine can inhibit tumor growth in animal models. It was particularly effective in reducing tumor size and weight in mice treated with EGF, suggesting its utility in cancer therapy .

Antihypertensive Effects

Veratramine also displays significant antihypertensive properties. Studies conducted on spontaneously hypertensive rats revealed that oral administration of veratramine resulted in a marked decrease in blood pressure. The effect was found to be positively correlated with dosage, indicating a potential therapeutic application for managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of veratramine has been studied extensively, revealing notable gender differences in absorption and elimination rates. In male rats, the absorption rate of veratramine was approximately ten times higher than that in female rats, while the elimination rate was significantly lower .

Key Pharmacokinetic Findings

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Absorption Rate | 10x higher | Lower |

| Elimination Rate | 20x lower | Higher |

| Absolute Bioavailability | 22.5% | 0.9% |

These findings suggest that clinical applications involving veratramine should consider gender-specific pharmacokinetics to optimize therapeutic outcomes .

Central Nervous System Activity

Research has indicated that veratramine possesses neuromodulatory effects. In studies involving mice, it was observed to evoke serotonin release and inhibit serotonin reuptake in frontal cortex slices. This suggests a potential role for veratramine in treating CNS disorders, particularly those related to serotonin dysregulation .

Q & A

Q. How can researchers accurately quantify Veratramine in plant extracts using validated analytical methods?

A reversed-phase HPLC-UV method is recommended for quantification. Key parameters include:

- Chromatographic column : Scienhome Kromasil C18

- Mobile phase : Acetonitrile : Water : Triethylamine (52:48:0.03, v/v/v)

- Flow rate : 1 mL/min

- Detection wavelength : 230 nm

- Linearity range : 0–40 µg/mL (r = 0.9995)

- Recovery rate : 97.7% (RSD = 2.39%) for crude plant materials . Sample preparation must account for matrix effects, especially in processed materials (e.g., vinegar-treated roots), which may alter solubility .

Q. What factors influence the extraction efficiency of Veratramine from plant sources?

Response surface methodology (RSM) identifies three critical parameters:

Advanced Research Questions

Q. What molecular mechanisms underlie Veratramine’s antitumor effects in liver cancer models?

Veratramine inhibits HepG2 cell proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo with low systemic toxicity. Mechanistically, it:

- Blocks PI3K/Akt/mTOR signaling , inducing autophagic cell death.

- Activates apoptosis via caspase-3 cleavage and mitochondrial membrane depolarization. In vivo studies used subcutaneous xenograft models (HepG2 cells in nude mice), with tumor volume reduction >50% at 2 mg/kg/day doses . Contradictory evidence suggests Veratramine also acts as a signal transduction inhibitor independent of autophagy, highlighting context-dependent pathways .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., autophagy vs. direct signaling inhibition)?

Discrepancies may arise from:

- Cell-type specificity : HepG2 (liver) vs. other carcinoma models.

- Dose-dependent effects : Low doses may trigger autophagy, while high doses induce necrosis.

- Experimental design : Use isoform-specific PI3K/Akt inhibitors (e.g., LY294002) to dissect pathway crosstalk. Co-staining with LC3 (autophagy marker) and Annexin V (apoptosis marker) can clarify dominant mechanisms .

Q. What challenges exist in synthesizing Veratramine and its derivatives for structure-activity studies?

Key synthesis hurdles include:

- Stereochemical complexity : The (3β,23β)-diol configuration requires precise chiral control.

- Functionalization : Modifications at C3/C23 hydroxyl groups often reduce bioactivity. Total synthesis routes (e.g., Masamune’s 1967 method) involve >15 steps with low yields (<5%), necessitating biocatalytic or green chemistry optimizations .

Methodological Considerations

Q. How should researchers design in vivo studies to evaluate Veratramine’s pharmacokinetics and toxicity?

- Model selection : Nude mice with subcutaneous xenografts for antitumor efficacy; Sprague-Dawley rats for toxicity profiling.

- Dosing regimen : Start with 1–5 mg/kg/day (IP or oral) for 21 days, monitoring liver/kidney function (ALT, BUN levels).

- Bioavailability : Use LC-MS/MS to measure plasma concentrations (LOQ ≤ 1 ng/mL) .

Q. What analytical techniques are validated for assessing Veratramine purity in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.